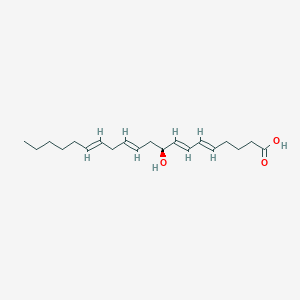
(5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid is a complex organic compound characterized by its unique structure and significant biological activity. This compound is part of the eicosanoid family, which plays a crucial role in various physiological processes, including inflammation and immunity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as linoleic acid, which undergoes a series of enzymatic and chemical transformations. The reaction conditions often require specific catalysts, controlled temperatures, and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, including the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can convert the hydroxy group to other functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroperoxides, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is studied for its role in cellular signaling pathways and its effects on various biological processes.
Medicine: Research focuses on its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new pharmaceuticals and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of (5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory pathways. The compound can modulate the activity of these targets, leading to changes in cellular responses and physiological effects. Key pathways include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other eicosanoids, such as prostaglandins, leukotrienes, and thromboxanes. These compounds share structural similarities and are involved in similar biological processes.
Uniqueness
What sets (5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid apart is its specific structure, which confers unique biological activities. Its ability to selectively modulate certain pathways makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5E,7E,9S,11E,14E)-9-hydroxyicosa-5,7,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6+,11-9+,13-10+,17-14+/t19-/m0/s1 |
InChI Key |
KATOYYZUTNAWSA-IOVBKXKGSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C[C@@H](/C=C/C=C/CCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate](/img/structure/B13892200.png)
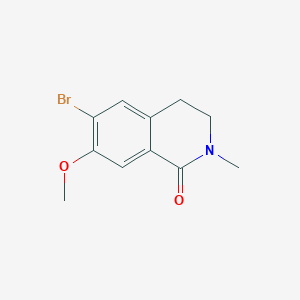
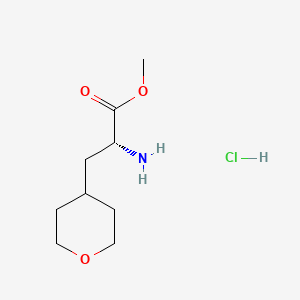
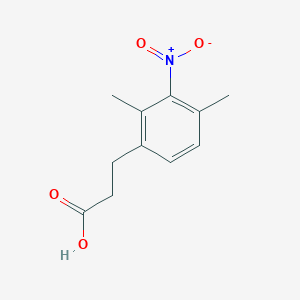
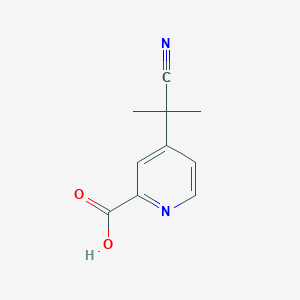
![4-Methyl-1-vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13892234.png)
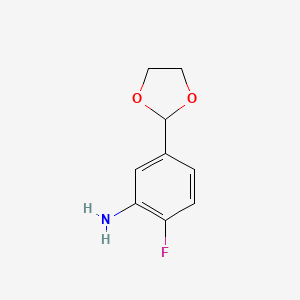
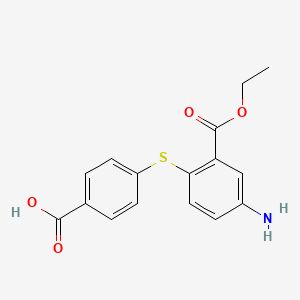
![[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol](/img/structure/B13892249.png)
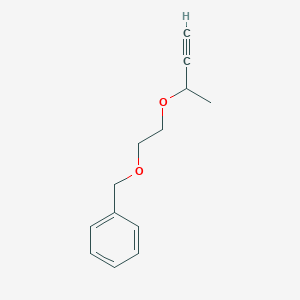
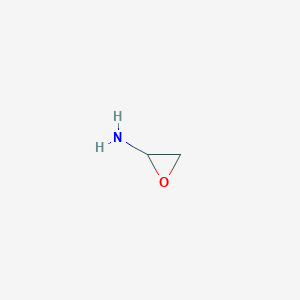
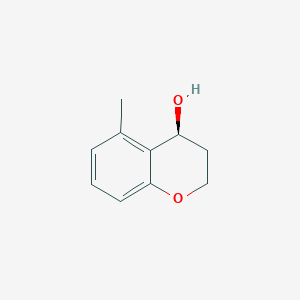
![N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide](/img/structure/B13892278.png)

